molecular formula C15H22N4O4 B2794002 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid CAS No. 1250996-85-0

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid

Cat. No.: B2794002
CAS No.: 1250996-85-0
M. Wt: 322.365
InChI Key: OPVIFSBRWSFTFF-UHFFFAOYSA-N
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Description

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid is a spirocyclic compound featuring a piperidine ring fused to a pyrrolo[2,1-c][1,2,4]triazole heterocyclic system. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, while the carboxylic acid group enhances solubility and enables further derivatization.

Properties

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7,4'-piperidine]-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-14(2,3)23-13(22)18-6-4-15(5-7-18)10(11(20)21)8-19-9-16-17-12(15)19/h9-10H,4-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVIFSBRWSFTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CN3C2=NN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C16H23N3O5C_{16}H_{23}N_{3}O_{5}, and it features a spirocyclic framework involving piperidine and pyrrole moieties. The presence of the tert-butoxycarbonyl (Boc) protecting group is significant in peptide synthesis and enhances the compound's stability during reactions.

Biological Activity Overview

Research into the biological activity of spirocyclic compounds suggests that they often exhibit significant pharmacological properties. Similar compounds have demonstrated anti-inflammatory, antimicrobial, and anticancer activities. The specific biological activities of this compound are still under investigation; however, insights can be drawn from related studies.

Potential Biological Activities

  • Antiinflammatory Activity : Compounds with spirocyclic structures have shown promise as selective inhibitors of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process. For instance, studies on similar spiro compounds revealed significant inhibition of COX enzymes with selectivity indices surpassing established drugs like celecoxib .
  • Antimicrobial Properties : Spiro compounds have been evaluated for their antimicrobial activity against various pathogens. Research indicates that certain spirocyclic derivatives possess broad-spectrum antimicrobial effects due to their ability to disrupt cellular processes in bacteria and fungi .
  • Anticancer Potential : The unique structural aspects of spiro compounds may enhance their interaction with biological macromolecules involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, insights can be drawn from related compounds:

  • Enzyme Inhibition : Similar spirocyclic compounds have been identified as inhibitors of key metabolic enzymes like acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid biosynthesis. Inhibition of ACC can lead to altered lipid metabolism and reduced cell proliferation in cancer cells .
  • Receptor Modulation : The structural conformation of spiro compounds may facilitate binding to various receptors involved in inflammatory responses and cell signaling pathways. This interaction could modulate downstream effects that contribute to their therapeutic efficacy.

Case Studies

Several studies have focused on the synthesis and evaluation of spirocyclic compounds similar to this compound:

StudyFindings
Study 1Identified several spiro compounds with significant anti-inflammatory activity against COX enzymes.
Study 2Explored structure-activity relationships leading to potent TRPV1 receptor antagonists among spiro derivatives.
Study 3Synthesized spiro compounds showing broad-spectrum antimicrobial activity against multiple bacterial strains.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds with spirocyclic structures often exhibit anti-inflammatory effects. For instance, similar derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. In vitro studies have demonstrated that this compound can modulate prostaglandin synthesis through COX inhibition, potentially providing therapeutic benefits in treating inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound are notable as well. Spirocyclic compounds are known for their ability to scavenge free radicals and mitigate oxidative stress. These properties are essential in preventing diseases associated with oxidative damage.

Synthesis and Mechanism of Action

The synthesis of 1-(Tert-Butoxycarbonyl)-5,6-Dihydrospiro[Piperidine-4,7-Pyrrolo[2,1-C][1,2,4]Triazole]-6-Carboxylic Acid typically involves multi-step organic reactions where the Boc group serves to protect reactive sites during synthesis. Its mechanism of action is hypothesized to involve interactions with various biological targets such as receptors and enzymes due to its structural complexity.

Antimicrobial Evaluation

A study focusing on the antimicrobial properties of spiro derivatives found that several compounds demonstrated significant antibacterial activity against various bacterial strains. The results indicated that certain derivatives exhibited efficacy comparable to established antibiotics, suggesting potential applications in treating bacterial infections.

Inhibition Studies

In silico studies have revealed that similar spiro compounds can effectively bind to active sites of enzymes involved in inflammation and microbial resistance mechanisms. These findings support the hypothesis that this compound may possess similar binding characteristics owing to its structural features.

Comparison with Similar Compounds

Research Implications

The Boc-protected spirocyclic triazole-carboxylic acid scaffold offers a balance of rigidity and functional versatility, distinguishing it from imidazole or thienopyridine analogues. Computational models (–6) underscore the importance of minor structural variations in dictating bioactivity, guiding future synthetic efforts toward optimizing triazole-containing derivatives for specific therapeutic targets .

Q & A

Q. What are the critical steps in designing a multi-step synthesis protocol for this compound?

The synthesis typically involves cyclocondensation of amino compounds with carbonyl derivatives under acidic/basic conditions, followed by tert-butoxycarbonyl (Boc) protection. Key considerations include:

  • Reaction sequence optimization : Prioritize Boc protection early to prevent amine group interference in subsequent steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while dichloromethane is preferred for Boc deprotection .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane ensures separation of spirocyclic intermediates .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing spiro junction atoms (e.g., δ 1.4 ppm for Boc methyl groups) .
  • IR spectroscopy : Identifies carbonyl stretches (Boc group: ~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500-3000 cm⁻¹) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .

Q. How does the Boc group influence the compound’s reactivity?

The Boc group acts as a temporary amine protector, enabling selective functionalization of the pyrrolo-triazole core. It is stable under basic conditions but cleaved with TFA in dichloromethane, allowing downstream modifications (e.g., peptide coupling) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • DFT calculations : Predict transition states for cyclocondensation steps, identifying energy barriers and optimal catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) .
  • Solvent effect simulations : COSMO-RS models assess solvent polarity impacts on reaction yields, guiding empirical testing .
  • Docking studies : Map steric and electronic compatibility between the spiro core and biological targets (e.g., enzyme active sites) .

Q. How should researchers resolve contradictions in reaction yields reported across studies?

  • Parameter benchmarking : Compare temperature, solvent, and catalyst variations. For example, Boc deprotection at 0°C vs. room temperature may alter byproduct formation .
  • Controlled replication : Systematically vary one parameter (e.g., catalyst loading) while holding others constant to isolate yield discrepancies .
  • Analytical validation : Use HPLC to quantify impurities (e.g., unreacted intermediates) that may skew yield calculations .

Q. What strategies are effective for studying its interactions with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) between the compound and proteins (e.g., kinases) .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding entropy/enthalpy trade-offs .
  • Mutagenesis assays : Identify critical residues in target proteins by alanine scanning, correlating with binding affinity shifts .

Q. How can regioselectivity challenges in pyrrolo-triazole functionalization be addressed?

  • Directing groups : Install temporary substituents (e.g., nitro) to steer electrophilic substitution to desired positions .
  • Metal catalysis : Use Pd-catalyzed C-H activation for selective cross-coupling at the pyrrole ring .
  • Protection/deprotection strategies : Boc and Fmoc groups shield reactive sites during multi-step syntheses .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationDFT calculations, solvent screening
Structural Validation2D NMR (HSQC, HMBC), HRMS
Biological InteractionSPR, ITC, molecular docking
Reaction ContradictionsParameter benchmarking, HPLC validation

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